molecular formula C5H8O4 B146787 Dimethylmalonic acid CAS No. 595-46-0

Dimethylmalonic acid

Cat. No.: B146787
CAS No.: 595-46-0
M. Wt: 132.11 g/mol
InChI Key: OREAFAJWWJHCOT-UHFFFAOYSA-N
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Description

Dimethylmalonic acid (2,2-Dimethylmalonic acid) is a short-chain dicarboxylic acid with the chemical formula C₅H₈O₄. Structurally, it consists of two methyl groups (-CH₃) attached to the central carbon of the malonic acid backbone (HOOC-C(CH₃)₂-COOH) . This substitution imparts unique physicochemical properties, distinguishing it from other dicarboxylic acids.

This compound is utilized in diverse applications:

  • Biochemical Analysis: It serves as an internal standard in organic acid quantification via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Food Science: It inhibits denaturation of fish actomyosin in frozen buffer solutions, preserving protein structure during storage .
  • Natural Products: It is identified in Syzygium cumini (Jamun) extracts, contributing to antibacterial activity against Salmonella enteritidis .

Preparation Methods

Oxidation of 2,2-Dimethyl-1,3-Propanediol

Hydrogen Peroxide-Mediated Oxidation

The two-step oxidation-esterification process represents a modern advancement in dimethylmalonic acid synthesis. In the first step, 2,2-dimethyl-1,3-propanediol is oxidized using 50% hydrogen peroxide (H₂O₂) in the presence of phosphotungstic acid (H₃PW₁₂O₄₀) as a catalyst . This method achieves an 86% yield of 2,2-dimethylmalonic acid under mild temperatures (50–80°C), with recrystallization in deionized water enhancing purity to >99%. The use of H₂O₂ eliminates the need for toxic oxidants like nitric acid (HNO₃) or potassium permanganate (KMnO₄), reducing hazardous byproducts and simplifying waste management .

Key Reaction Conditions

ParameterValue
CatalystPhosphotungstic acid
H₂O₂ Concentration50%
Temperature50–80°C
Molar Ratio (Diol:H₂O₂)1:5
Yield85–86%

The second step involves esterification with methanol using sodium bisulfate monohydrate (NaHSO₄·H₂O) as a catalyst. This step achieves a 95–96% yield of this compound dimethyl ester, which is subsequently hydrolyzed to the free acid . The combined process reduces production costs by 5–10-fold compared to traditional halogenation methods.

Continuous-Flow Nitric Acid Oxidation

A microchannel reactor-based approach enables rapid, large-scale synthesis of this compound using nitric acid as the oxidant . The reaction occurs at 30–100°C with a residence time of 20–100 seconds, leveraging enhanced heat and mass transfer to minimize side reactions. While this method improves safety by reducing the liquid holdup volume, the use of HNO₃ introduces corrosion risks and necessitates stringent post-reaction neutralization steps .

Saponification of Diethyl Dimethylmalonate

Acid-Catalyzed Hydrolysis

Diethyl dimethylmalonate undergoes hydrolysis in concentrated sulfuric acid (H₂SO₄) at 70°C to yield this compound with 80–95% purity . This single-step process avoids salt formation, a common issue in alkaline saponification, and produces ethanol as a recoverable byproduct. However, prolonged exposure to acidic conditions risks decarboxylation, necessitating precise temperature control .

Optimized Hydrolysis Parameters

ParameterValue
CatalystH₂SO₄
Temperature70°C
SolventToluene
Yield80–95%

Phase-Transfer Catalyzed Alkaline Saponification

Early methods employed potassium hydroxide (KOH) in aqueous ethanol, but low yields (≤70%) and excessive salt waste limited industrial adoption . Modern variants incorporate phase-transfer catalysts like tetrabutylammonium bromide to enhance interfacial reactivity, though scalability remains challenging due to catalyst recovery costs.

Comparative Analysis of Synthesis Routes

Environmental and Economic Considerations

The H₂O₂ oxidation route outperforms HNO₃-based methods in sustainability, generating water as the sole byproduct and avoiding corrosive reagents. Conversely, continuous-flow HNO₃ oxidation offers throughput advantages for large-scale production despite higher infrastructure costs. Acidic saponification remains cost-effective for batch processing but requires careful handling of strong acids.

Yield and Purity Metrics

MethodYield (%)Purity (%)Scalability
H₂O₂ Oxidation 85–86>99High
HNO₃ Flow Reactor N/A>95Moderate
Acidic Saponification 80–95>99High

Chemical Reactions Analysis

Types of Reactions: Dimethylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylmalonate.

    Reduction: Reduction reactions can convert it into this compound derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Scientific Research Applications

Biochemical Research Applications

Metabolic Studies:
Dimethylmalonic acid plays a critical role in metabolic enzyme research. It has been used in studies involving ECHDC1 knockout mice to investigate metabolic disorders related to branched-chain fatty acids. This research is pivotal for understanding the biochemical pathways involved in metabolism and enzyme functions, particularly in the context of metabolic diseases like propionic acidemia and methylmalonic acidemia .

NMR-based Metabolomics:
In the field of metabolomics, this compound is utilized in NMR (Nuclear Magnetic Resonance) spectroscopy to analyze metabolites in biological samples. Its presence enhances the resolution of metabolic profiling, making it a valuable tool for studying complex biological matrices and understanding metabolic changes associated with diseases .

Pharmaceutical Applications

Synthesis of Therapeutics:
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds, including vitamins and antibiotics. Its derivatives are explored in the development of new therapeutic agents, highlighting its importance in medicinal chemistry .

Fatty Acid Synthesis Inhibition:
DMA acts as a fatty acid synthesis inhibitor, which can be beneficial in developing drugs aimed at treating conditions related to lipid metabolism dysregulation. This property positions it as a potential candidate for therapeutic interventions targeting metabolic syndromes .

Environmental Applications

Microbial Degradation Studies:
Research has demonstrated that certain microorganisms can utilize this compound as a carbon source. Studies on denitrifying bacteria have shown that they can completely mineralize dimethylmalonate, indicating its potential role in bioremediation processes where organic pollutants are degraded by microbial action .

Case Studies

Study Title Authors Findings
Metabolic enzyme research using ECHDC1 knockout miceDewulf et al., 2021Identified the role of DMA derivatives in understanding metabolic disorders.
NMR-based metabolomics of biological samplesTang & Hatzakis, 2020Demonstrated enhanced resolution of metabolic profiling using DMA.
Microbial mineralization of dimethylmalonateApplied and Environmental Microbiology, 1999Showed complete degradation of DMA by denitrifying strains, highlighting its environmental significance.

Mechanism of Action

Dimethylmalonic acid exerts its effects primarily through its role as a metabolic intermediate. It inhibits fatty acid synthesis by interfering with the enzymatic pathways involved in the conversion of malonyl-CoA to fatty acids. This inhibition is crucial in studies related to metabolic disorders and enzyme function .

Comparison with Similar Compounds

The following table compares dimethylmalonic acid with structurally related dicarboxylic acids:

Compound Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound HOOC-C(CH₃)₂-COOH C₅H₈O₄ 132.11 Not explicitly provided Internal standard in metabolomics ; food preservative ; natural antibacterial agent .
Malonic acid HOOC-CH₂-COOH C₃H₄O₄ 104.06 141-82-2 Parent compound; used in polymer synthesis and as a metabolic marker .
Methylmalonic acid HOOC-CH(CH₃)-COOH C₄H₆O₄ 118.09 Not explicitly provided Biomarker for vitamin B₁₂ deficiency; quantified in serum/plasma via LC-MS/MS .
2-Ethylmalonic acid HOOC-CH(CH₂CH₃)-COOH C₅H₈O₄ 132.11 601-75-2 Structural isomer of this compound; used in chemical synthesis .
Aminomalonic acid HOOC-CH(NH₂)-COOH C₃H₅NO₄ 119.08 167015-23-8 Contains an amino group; potential applications in peptide synthesis due to reactive amine .

Key Structural and Functional Differences

Substituent Effects :

  • This compound’s two methyl groups enhance steric hindrance and reduce acidity compared to malonic acid. Electron-donating methyl groups lower pKa values relative to unsubstituted malonic acid (pKa₁ ≈ 2.8, pKa₂ ≈ 5.7) .
  • Methylmalonic acid’s single methyl group makes it a biomarker for mitochondrial dysfunction and vitamin B₁₂ deficiency .

Isomerism :

  • This compound and 2-ethylmalonic acid share the same molecular formula (C₅H₈O₄) but differ in branching, affecting solubility and metabolic pathways .

Biological Roles: Methylmalonic acid accumulates in vitamin B₁₂ deficiency due to impaired conversion to succinic acid . Aminomalonic acid’s amino group enables participation in peptide bond formation, unlike non-amino-substituted analogs .

Analytical Methods

  • LC-MS/MS and GC-MS : Used to distinguish this compound from isomers without chromatographic separation .
  • Internal Standards: this compound is preferred over heptadecanoic acid or pentadecanoic acid in organic acid profiling due to its stability .

Research Findings

  • Metabolomics: Elevated this compound levels correlate with metabolic shifts in feline AGXT2 gene variants, suggesting a role in amino acid metabolism .
  • Antibacterial Activity : Syzygium cumini extracts containing this compound show significant inhibition of Salmonella enteritidis (MIC = 0.312 mg/mL) .

Biological Activity

Dimethylmalonic acid (DMA), a dicarboxylic acid with the molecular formula C5H8O4C_5H_8O_4, has garnered attention in biochemical research due to its role in various metabolic processes and its implications in health and disease. This article provides an overview of the biological activity of this compound, including its metabolic functions, effects on health, and relevant case studies.

  • Molecular Weight : 132.115 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 310.2 °C
  • Melting Point : 191-193 °C
  • Solubility : Practically insoluble in water, indicating hydrophobic properties .

Metabolic Role

This compound is primarily involved in the metabolism of branched-chain fatty acids. It acts as an inhibitor of fatty acid synthesis, which is crucial for maintaining energy homeostasis in cells. The compound is a product of the metabolism of certain amino acids and can accumulate in conditions such as vitamin B12 deficiency, leading to metabolic disorders .

Table 1: Metabolic Pathways Involving this compound

PathwayDescription
Fatty Acid SynthesisInhibits enzymes involved in fatty acid synthesis
Amino Acid MetabolismIntermediate in the metabolism of branched-chain amino acids
Vitamin B12 DeficiencyAccumulation leads to metabolic disturbances

Biological Effects

This compound's biological effects are significant in various contexts:

  • Metabolic Disorders : Elevated levels of DMA are associated with methylmalonic acidemia, a genetic disorder affecting the body's ability to process certain fats and proteins. This condition can lead to severe metabolic crises if not managed properly.
  • Toxicology : Research indicates that DMA can exhibit toxic effects at high concentrations, particularly affecting liver and kidney function in animal models .
  • Microbial Degradation : Studies have shown that certain denitrifying bacteria can utilize DMA as a sole carbon source, highlighting its potential role in environmental bioremediation .

Case Study 1: Methylmalonic Acidemia

A study involving patients with methylmalonic acidemia demonstrated that elevated levels of this compound correlate with neurological symptoms and metabolic derangements. Management strategies included dietary modifications and supplementation with vitamin B12 to reduce DMA levels .

Case Study 2: Environmental Microbiology

Research on the degradation of dimethylmalonate by denitrifying bacteria revealed that these microorganisms can completely mineralize DMA, suggesting its potential use in bioremediation efforts to clean up contaminated environments .

Research Findings

Recent studies have utilized advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the presence and concentration of this compound in biological samples. These findings support its role as a biomarker for metabolic disorders, particularly those related to vitamin B12 deficiency .

Table 2: Research Findings on this compound

StudyFindings
Dewulf et al., 2021Role in understanding metabolic disorders
Tang & Hatzakis, 2020Utility in NMR-based metabolomics
EFSA Report, 2024Detection in food products (e.g., spinach)

Q & A

Basic Research Questions

Q. How can the dissociation constant (pKa) of dimethylmalonic acid be experimentally determined, and what factors influence its accuracy?

The dissociation constant can be measured via potentiometric titration under controlled ionic strength and temperature. Ensure standardized buffer solutions and calibrate pH meters rigorously. Avoid interference from atmospheric CO₂ by conducting experiments under nitrogen. The pKa of this compound at 25°C is 3.15 (second dissociation at ~5.45), but variations may arise from impurities or solvent effects . For reproducibility, report experimental conditions (e.g., ionic strength, temperature) and validate results against literature data.

Q. What experimental precautions are critical when handling this compound in laboratory settings?

Avoid contact with strong oxidizing agents and use local exhaust ventilation to prevent dust inhalation. Seal containers after use to minimize moisture absorption, which can alter reactivity. Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. Post-handling, wash exposed skin and decontaminate surfaces to prevent residue accumulation .

Q. Which spectroscopic methods are most effective for characterizing this compound’s purity and structure?

Solid-state <sup>13</sup>C CP-MAS NMR is optimal for analyzing crystalline phases and hydrogen-bonding patterns, as demonstrated in studies of carboxylate polymers . Complement with solution-state <sup>1</sup>H and <sup>13</sup>C NMR to confirm molecular identity. For quantitative purity assessment, use qNMR with certified reference materials (e.g., TraceCERT®) and validate against known standards .

Advanced Research Questions

Q. How can this compound derivatives be utilized in metabolic pathway studies, particularly in enzyme deficiency models?

In ECHDC1 knockout mice, this compound derivatives help elucidate branched-chain fatty acid metabolism disruptions. Design in vivo studies with isotopic labeling (e.g., <sup>13</sup>C) to track metabolic flux. Pair with LC-MS/MS analysis of tissue acyl-CoA profiles to quantify pathway intermediates . Control for confounding variables like diet-induced metabolite fluctuations.

Q. What methodological challenges arise when analyzing temperature-dependent thermodynamic properties of this compound esters?

Dynamic viscosity and ideal gas heat capacity (Cp) measurements require precision in temperature control (±0.1 K). Use Joback and Crippen methods for estimating properties like ΔHvap (70.45–83.81 kJ/mol) and logP (4.26–6.60), but validate experimentally due to deviations in branched esters . Address data discrepancies by comparing multiple computational models (e.g., NIST Webbook vs. McGowan Method).

Q. How can contradictions in solid-state proton transfer studies involving this compound be resolved?

Conflicting results in double-proton transfer mechanisms (e.g., symmetrical vs. asymmetrical potential wells) may stem from crystallographic packing differences. Use variable-temperature <sup>17</sup>O MAS NMR and DFT simulations to probe energy barriers. For example, asymmetrical proton transfer in salicylic acid contrasts with this compound’s behavior, highlighting the role of substituent effects . Replicate experiments under controlled humidity to isolate environmental impacts.

Q. What strategies improve the resolution of this compound detection in complex biological matrices via NMR metabolomics?

Optimize sample preparation by derivatizing with bis(trimethylsilyl)trifluoroacetamide to enhance volatility for GC-MS analysis. For NMR, use <sup>13</sup>C-enriched this compound and apply pulse sequences like NOESY to suppress background noise in biofluids. Validate against spiked internal standards (e.g., this compound-d6) to correct for matrix effects .

Q. Methodological Guidelines

  • Data Reporting : Follow ACS journal standards for experimental sections. Include raw data (e.g., NMR spectra, titration curves) in supplementary materials, with clear cross-referencing in the main text .
  • Conflict Resolution : When contradictory data arise (e.g., computational vs. experimental ΔHfus), perform sensitivity analyses and report confidence intervals. Consult multi-disciplinary experts to identify overlooked variables .
  • Ethical Replication : Document synthesis protocols in detail (e.g., pyrolysis conditions for enediol generation) to enable independent verification .

Properties

IUPAC Name

2,2-dimethylpropanedioic acid
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InChI

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9)
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InChI Key

OREAFAJWWJHCOT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(=O)O)C(=O)O
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Molecular Formula

C5H8O4
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DSSTOX Substance ID

DTXSID5060489
Record name Dimethylmalonic acid
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Molecular Weight

132.11 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 2,2-Dimethylmalonic acid
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Solubility

90 mg/mL at 13 °C
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Vapor Pressure

0.0014 [mmHg]
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CAS No.

595-46-0
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Melting Point

192 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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